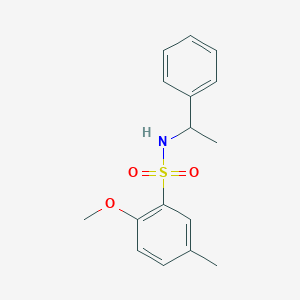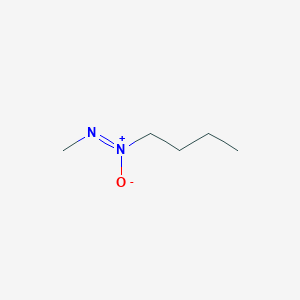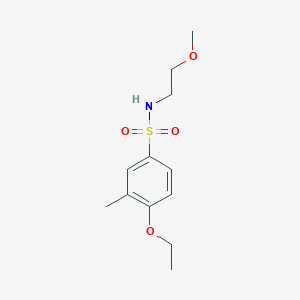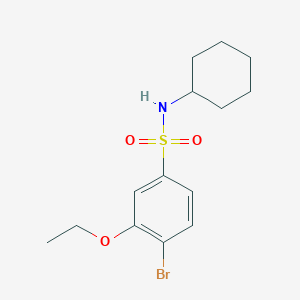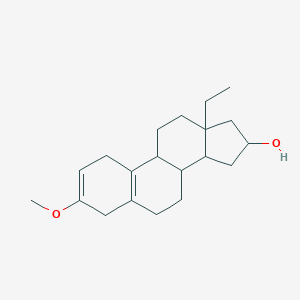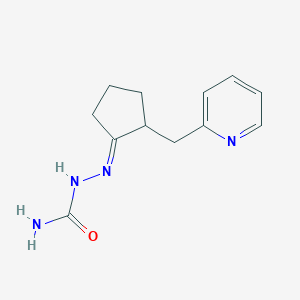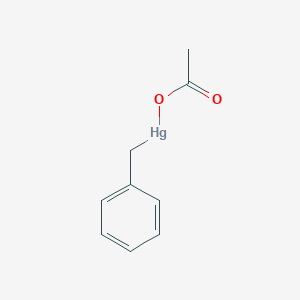
Benzylmercuriacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylmercuriacetate, also known as BMA, is an organic compound that contains mercury. It is a white, crystalline powder that is used in scientific research for various purposes. The compound is synthesized using specific methods, and its mechanism of action is well-understood.
Mecanismo De Acción
Benzylmercuriacetate is a potent inhibitor of sulfhydryl enzymes, which are essential for many biochemical processes. The compound binds to the sulfhydryl group of cysteine residues in the active site of enzymes, leading to their inactivation. This compound has been shown to inhibit a wide range of enzymes, including alcohol dehydrogenase, carbonic anhydrase, and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on various organs, including the liver, kidney, and brain. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species and damage to cellular components such as lipids, proteins, and DNA. This compound has also been shown to disrupt calcium homeostasis, leading to mitochondrial dysfunction and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzylmercuriacetate in lab experiments is its high reactivity and selectivity. It is a potent inhibitor of sulfhydryl enzymes, making it a useful tool for studying enzyme function. However, this compound is also highly toxic and can be difficult to handle safely. It is important to take appropriate precautions when working with this compound, such as wearing protective equipment and working in a well-ventilated area.
Direcciones Futuras
There are several future directions for research involving Benzylmercuriacetate. One area of interest is the development of new synthetic methodologies using this compound as a catalyst. Another area is the study of the biochemical and physiological effects of this compound on different cell types and organs. Additionally, there is interest in developing new therapeutic agents that target sulfhydryl enzymes using this compound as a lead compound.
Conclusion:
This compound is a useful compound for scientific research, with a wide range of applications in organic synthesis and enzyme inhibition. While it has toxic effects on various organs, its high reactivity and selectivity make it a valuable tool for studying enzyme function. There are several future directions for research involving this compound, including the development of new synthetic methodologies and the study of its biochemical and physiological effects.
Métodos De Síntesis
Benzylmercuriacetate is synthesized using a multi-step process that involves the reaction of benzyl chloride with sodium ethoxide to produce benzyl ethyl ether. This intermediate is then reacted with mercuric acetate to produce this compound. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, to increase the yield of the final product.
Aplicaciones Científicas De Investigación
Benzylmercuriacetate is commonly used in scientific research as a reagent for organic synthesis. It is also used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of ketones. This compound has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, this compound has been used in the preparation of mercury electrodes for electrochemical studies.
Propiedades
Número CAS |
10341-89-6 |
|---|---|
Fórmula molecular |
C11H12N2S |
Peso molecular |
350.77 g/mol |
Nombre IUPAC |
acetyloxy(benzyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h2-6H,1H2;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
OXYDASMLWQHHOP-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]CC1=CC=CC=C1 |
SMILES canónico |
CC(=O)O[Hg]CC1=CC=CC=C1 |
Sinónimos |
enzyl-mercuracetate benzylmercuracetate benzylmercuriacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



